5-Hydroxy-6-ketoprostaglandin F1alpha is a biologically active compound belonging to the prostaglandin family, which are lipid compounds with hormone-like effects. This compound is derived from prostacyclin and plays a significant role in various physiological processes, including vasodilation and inhibition of platelet aggregation. It is classified as a prostaglandin and specifically falls under the category of hydroxy-ketoprostaglandins, which are characterized by the presence of hydroxyl and ketone functional groups.
5-Hydroxy-6-ketoprostaglandin F1alpha is primarily synthesized in the body from arachidonic acid through enzymatic pathways involving cyclooxygenase enzymes. Prostaglandins, including this compound, are classified based on their structure and function into several series (e.g., Series E, F, D), with 5-hydroxy-6-ketoprostaglandin F1alpha being part of the F series due to its specific molecular structure.
The synthesis of 5-hydroxy-6-ketoprostaglandin F1alpha has been explored through various chemical methods. One notable approach involves the extraction from biological sources or the chemical synthesis starting from prostaglandin precursors.
The synthesis can be achieved through several steps:
The molecular formula for 5-hydroxy-6-ketoprostaglandin F1alpha is C20H30O5. The structure features a cyclopentane ring typical of prostaglandins, with a hydroxyl group (-OH) at the 5 position and a ketone group (=O) at the 6 position.
The compound's stereochemistry is crucial for its biological activity, as the configuration of its functional groups influences its interaction with specific receptors in the body. Detailed spectroscopic data (NMR, IR) are typically employed to confirm its structure during synthesis .
5-Hydroxy-6-ketoprostaglandin F1alpha participates in various biochemical reactions:
The metabolic pathway includes hydrolysis of prostacyclin to form 5-hydroxy-6-ketoprostaglandin F1alpha, followed by potential transformations that may involve conjugation or further oxidation reactions .
The mechanism of action for 5-hydroxy-6-ketoprostaglandin F1alpha primarily involves its interaction with specific G-protein coupled receptors (GPCRs). Upon binding to these receptors, it activates intracellular signaling pathways that lead to physiological responses such as vasodilation and inhibition of platelet aggregation.
Research indicates that this compound modulates cyclic adenosine monophosphate levels within target cells, influencing various downstream effects related to cardiovascular function and inflammation .
5-Hydroxy-6-ketoprostaglandin F1alpha is typically a colorless or pale yellow liquid at room temperature. It is soluble in organic solvents but has limited solubility in water due to its hydrophobic nature.
The compound exhibits stability under refrigerated conditions but may degrade when exposed to light or heat. Its reactivity includes susceptibility to oxidation and hydrolysis, which can affect its biological activity .
5-Hydroxy-6-ketoprostaglandin F1alpha has several applications in scientific research:
5-Hydroxy-6-keto-prostaglandin F1α (5-OH-6-keto-PGF1α) is a stable, bicyclic eicosanoid metabolite featuring a distinctive cyclopentane ring with adjacent oxygen-containing functional groups. Its systematic IUPAC name is 5-hydroxy-9,15-dioxoprost-13-en-1-oic acid, reflecting the positions of its hydroxyl group (C5), ketone groups (C6, C9, C15), and unsaturated bond (Δ13). The α-chain terminates in a carboxylic acid, while the ω-chain contains a hydroxyl group at C15, characteristic of F-series prostaglandins [1] [3].
This compound is structurally defined by:
Table 1: Structural Comparison of Key Prostaglandin Metabolites
Compound | Core Structure | Key Functional Groups | Stability |
---|---|---|---|
Prostacyclin (PGI₂) | Bicyclic enol-ether | 5,6-epoxide | Highly labile (42 sec) |
6-keto-PGF1α | Monocyclic | 6-keto, 5-OH, 15-OH | Stable |
5-OH-6-keto-PGF1α | Bicyclic | 5-OH, 6-keto, 15-OH | Stable |
2,3-dinor-6-keto-PGF1α | Truncated carboxylic acid | ω-carboxyl, 6-keto | Stable |
5-OH-6-keto-PGF1α originates through two converging enzymatic pathways:
Primary Pathway: Spontaneous HydrolysisProstacyclin (PGI₂), synthesized by vascular endothelium from arachidonic acid via prostacyclin synthase, undergoes pH-dependent, non-enzymatic hydrolysis in plasma. This reaction opens its labile enol-ether bridge, producing 6-keto-prostaglandin F1α (6-keto-PGF1α) within minutes. Subsequent enzymatic modification by cytochrome P450 epoxygenases (primarily CYP2C/J subfamilies) introduces a 5,6-epoxide group, which hydrolyzes to form the stable 5-hydroxy derivative [1] [3] [6].
Alternative Pathway: Direct EpoxidationEmerging evidence indicates renal CYP450-dependent epoxygenase can directly oxidize PGI₂, bypassing 6-keto-PGF1α. This enzyme, abundant in renal tubules, catalyzes 5(6)-epoxidation of PGI₂, yielding 5(6)-oxido-PGI₁ as an intermediate. This metabolite rapidly rearranges to 5-OH-6-keto-PGF1α, identified via radiogas chromatography-mass spectrometry and confirmed with synthetic standards [1].
Key Biochemical Insights:
Following formation, 5-OH-6-keto-PGF1α undergoes extensive enzymatic transformations to water-soluble excretory products:
Phase I: Shortening and Oxidation
Phase II: ω-Oxidation and Conjugation
Table 2: Urinary Metabolites Derived from 5-OH-6-keto-PGF1α Precursors
Metabolite | Enzymatic Pathway | Relative Abundance (%) | Detection Method |
---|---|---|---|
Dinor-4-keto-7,9,13-trihydroxy-prosta-11,12-enoic acid | β-oxidation + dehydrogenation | 20.5% | GC-MS, HPLC |
Dinor-4,13-diketo-7,9-dihydroxy-prostanoic acid | β-oxidation + reduction | 6.8% | HPLC-MS/MS |
Dinor-4,13-diketo-7,9-dihydroxy-prostan-1,18-dioic acid | β-oxidation + ω-oxidation | 19.7% | Radiogas chromatography |
6,15-Diketo-13,14-dihydro-PGF1α | Dehydrogenation + reduction | 5.7% | Immunoassay, LC-MS |
Figure: Metabolic Map of 5-OH-6-keto-PGF1α
graph LRA[PGI₂] -->|Hydrolysis| B(6-keto-PGF1α)A -->|CYP450 epoxidation| C[5-OH-6-keto-PGF1α]B -->|CYP450 epoxidation| CC --> D[β-oxidation] --> E[Dinor metabolites]C --> F[15-PGDH] --> G[15-Keto derivatives]C --> H[ω-oxidation] --> I[Dicarboxylic acids]E & G & I --> J[Glucuronidation] --> K[Urinary excretion]
Table 3: Key Enzymes in 5-OH-6-keto-PGF1α Metabolism
Enzyme | Gene | Action | Subcellular Location |
---|---|---|---|
Cytochrome P450 epoxygenase | CYP2C8/9/19 | 5,6-Epoxidation of PGI₂/6-keto-PGF1α | Endoplasmic reticulum |
15-Hydroxyprostaglandin dehydrogenase | HPGD | C15 oxidation | Cytosol |
Carnitine palmitoyltransferase I | CPT1A | Fatty acyl import into mitochondria | Mitochondrial membrane |
CYP4F2 | CYP4F2 | ω-Hydroxylation | Endoplasmic reticulum |
UDP-glucuronosyltransferase 2B7 | UGT2B7 | Glucuronide conjugation | Microsomes |
Synthesis of Key Evidence:
These metabolic transformations ensure efficient clearance of 5-OH-6-keto-PGF1α, with >90% of infused PGI₂ metabolites appearing in urine within 24 hours [2]. The compound’s dual origin—from both spontaneous hydrolysis and enzymatic epoxidation—highlights its role as a bridge between cyclooxygenase and cytochrome P450 eicosanoid pathways.
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7